Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate
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Overview
Description
Dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate is an organic compound with the molecular formula C20H20O4 It is a derivative of dibenzo[a,e]cyclooctene, featuring two ester groups at positions 2 and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo[a,e]cyclooctene with dimethyl oxalate in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of dibenzo[a,e]cyclooctene-2,9-dicarboxylic acid.
Reduction: Formation of dimethyl 5,6,11,12-tetrahydrodibenzoannulene-2,9-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl dibenzo[a,e]cyclooctene-2,9-dicarboxylate
- Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene-2,9-dicarboxylate
- Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctatetraene-2,9-dicarboxylate
Uniqueness
Dimethyl 5,6,11,12-tetrahydrodibenzoa,eannulene-2,9-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
dimethyl tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-9-5-13-3-4-14-6-10-18(20(22)24-2)12-16(14)8-7-15(13)11-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZNHONZITIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC3=C(CC2)C=C(C=C3)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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